molecular formula C7H5F3N2O4S B1365844 2-Nitro-4-(trifluoromethyl)benzenesulfonamide CAS No. 577-61-7

2-Nitro-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B1365844
CAS RN: 577-61-7
M. Wt: 270.19 g/mol
InChI Key: GCJFIVMGFRULPF-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzenesulfonamide, also known as NTFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative and has a unique structure that makes it a valuable tool for researchers.

Scientific Research Applications

Applications in Chemical Synthesis

  • Solid-Phase Synthesis : Benzenesulfonamides, including 2/4-nitrobenzenesulfonamides, are used as key intermediates in various chemical transformations, particularly in solid-phase synthesis. These compounds are employed in creating diverse privileged scaffolds and unusual rearrangements (Fülöpová & Soural, 2015).

  • Synthesis of Complex Molecules : Efficient multi-step synthetic processes have been developed using 4-nitro-2-(trifluoromethyl)aniline, a related compound, as a starting material for synthesizing complex molecules like Penoxsulam (Wu et al., 2013).

Medicinal Chemistry Applications

  • Enzyme Inhibitor Development : Benzenesulfonamides, including those with nitro groups, have been explored as inhibitors of enzymes like kynurenine 3-hydroxylase. These compounds show promise in understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

  • Anticancer Drug Synthesis : Research has been conducted on synthesizing ABT-263, a Bcl-2 inhibitor, using intermediates like 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide, showing potential in anticancer drug development (Wang et al., 2008).

  • Carbonic Anhydrase Inhibition : Compounds like 2-substituted-5-nitro-benzenesulfonamides have been studied for their inhibition of carbonic anhydrase, particularly targeting tumor-associated isoforms. This research is significant for cancer therapy (D'Ambrosio et al., 2008).

Material Science and Environmental Studies

  • Photooxidation Studies : Research on the photooxidation of compounds like N-(4-chlorophenyl)-benzenesulfonamide has been conducted, which contributes to understanding environmental degradation processes of these compounds (Miller & Crosby, 1983).

  • Metal Complex Synthesis : Studies on the synthesis and electronic properties of metal complexes containing sulfonamidoquinoline ligands, including 4-nitro-N-(quinolin-8-yl)benzenesulfonamide, have been conducted, highlighting applications in materials science (Gole et al., 2021).

properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O4S/c8-7(9,10)4-1-2-6(17(11,15)16)5(3-4)12(13)14/h1-3H,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJFIVMGFRULPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404542
Record name 2-nitro-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

577-61-7
Record name 2-Nitro-4-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-nitro-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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